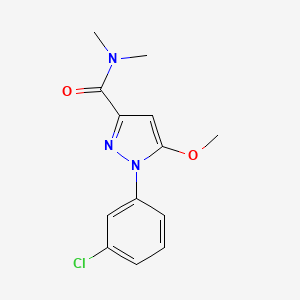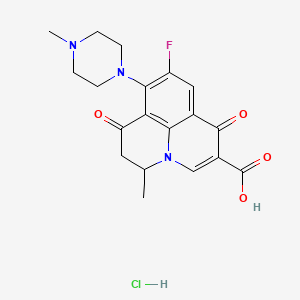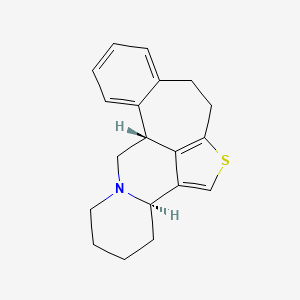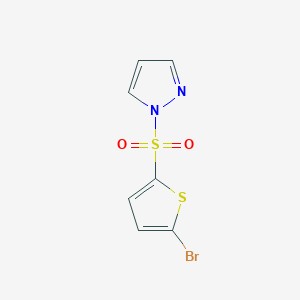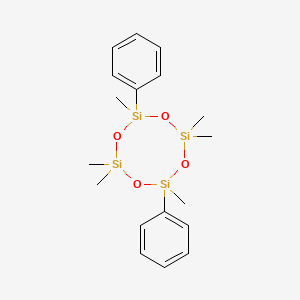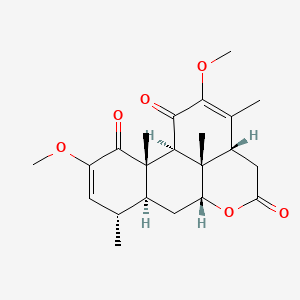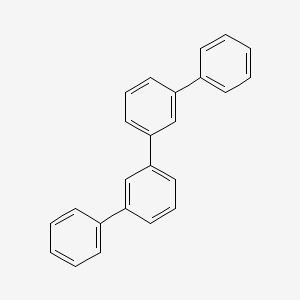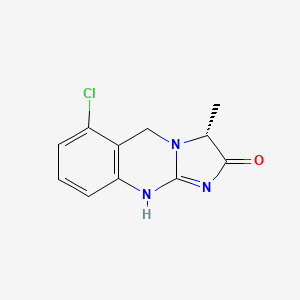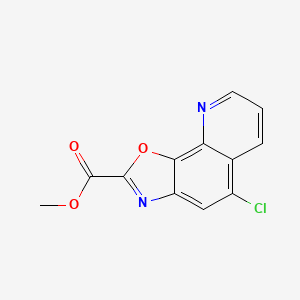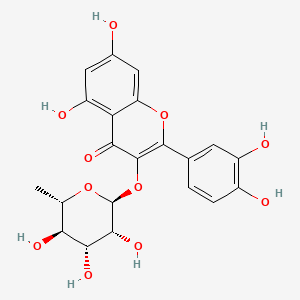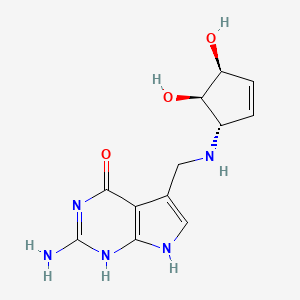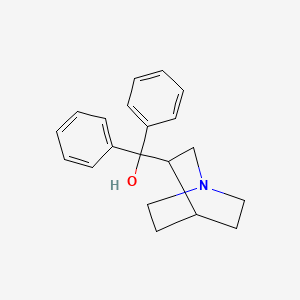![molecular formula C19H18F2N4O3 B1678696 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 449811-92-1](/img/structure/B1678696.png)
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
概要
説明
R-1487は、経口で生物学的に利用可能で、p38αマイトジェン活性化プロテインキナーゼの非常に選択的な阻害剤です。 この化合物は、特に関節リウマチなどの炎症性疾患の治療における潜在的な治療用途で知られています .
2. 製法
合成経路と反応条件: R-1487は、以下の主要なステップを含む複数ステップのプロセスによって合成することができます。
コア構造の形成: 合成は、ピリド[2,3-d]ピリミジン-7-オンコアの調製から始まります。
官能基化: その後、コア構造は、2,4-ジフルオロフェノキシ基およびテトラヒドロ-2H-ピラン-4-イルアミノ基を含む様々な置換基で官能基化されます。
最終的な組み立て: 最終生成物は、一連のカップリング反応と精製ステップを経て得られます.
工業生産方法: R-1487の工業生産には、上記で説明した合成経路のスケールアップが含まれます。 プロセスは、高収率と高純度のために最適化され、一貫性と再現性を確保するための厳格な品質管理措置がとられています .
準備方法
Synthetic Routes and Reaction Conditions: R-1487 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the pyrido[2,3-d]pyrimidin-7-one core.
Functionalization: The core structure is then functionalized with various substituents, including the 2,4-difluorophenoxy group and the tetrahydro-2H-pyran-4-ylamino group.
Final assembly: The final product is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods: Industrial production of R-1487 involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
反応の種類: R-1487は、以下のものを含む様々な化学反応を起こします。
酸化: R-1487は、特定の条件下で酸化されて酸化誘導体を形成することがあります。
還元: 還元反応は、R-1487上の官能基を修飾するために使用することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、官能基が修飾されたR-1487の様々な誘導体を含み、その生物学的活性についてさらに研究することができます .
4. 科学研究の応用
R-1487は、以下を含む幅広い科学研究の応用範囲を持っています。
化学: p38αマイトジェン活性化プロテインキナーゼ経路を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路と遺伝子発現に対する影響について調査されています。
医学: 炎症性疾患、特に関節リウマチの潜在的な治療薬として探索されています。
科学的研究の応用
R-1487 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38α mitogen-activated protein kinase pathway.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting the p38α mitogen-activated protein kinase pathway.
作用機序
R-1487は、p38αマイトジェン活性化プロテインキナーゼを選択的に阻害することで効果を発揮します。このキナーゼは、炎症反応の調節において重要な役割を果たしています。p38αを阻害することにより、R-1487は腫瘍壊死因子-αやインターロイキン-1βなどの炎症性サイトカインの産生を減少させます。 関与する分子標的と経路には、マイトジェン活性化プロテインキナーゼ経路と下流のシグナル伝達カスケードが含まれます .
類似の化合物:
ネフラマピモド: 選択性は似ていますが化学構造が異なる別のp38α阻害剤。
ジルマピモド: 炎症性疾患における応用を持つ、強力なp38マイトジェン活性化プロテインキナーゼ阻害剤。
RWJ-67657: 経口活性で選択的なp38αおよびp38βマイトジェン活性化プロテインキナーゼ阻害剤.
R-1487の独自性: R-1487は、マイトジェン活性化プロテインキナーゼファミリーの他のアイソフォームよりもp38αに対する選択性が高いことから、独自性があります。 この選択性により、オフターゲット効果が減少し、治療の可能性が高まります .
類似化合物との比較
Neflamapimod: Another p38α inhibitor with similar selectivity but different chemical structure.
Dilmapimod: A potent inhibitor of p38 mitogen-activated protein kinase with applications in inflammatory diseases.
RWJ-67657: An orally active and selective p38α and p38β mitogen-activated protein kinase inhibitor.
Uniqueness of R-1487: R-1487 is unique due to its high selectivity for p38α over other isoforms of the mitogen-activated protein kinase family. This selectivity reduces off-target effects and enhances its therapeutic potential .
特性
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKRKRMVJRHDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-92-1 | |
| Record name | R-1487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-1487 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | R-1487 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO0DCY55NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


